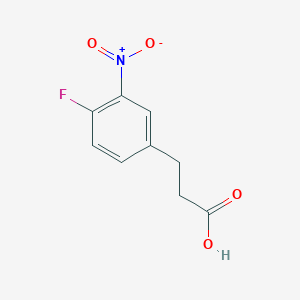

3-(4-Fluoro-3-nitrophenyl)propanoic acid

Description

Significance of Arylpropanoic Acids with Fluorine and Nitro Substituents in Chemical Sciences

Arylpropanoic acids are a well-established class of compounds, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. humanjournals.com The incorporation of specific substituents, such as fluorine and nitro groups, onto this scaffold dramatically alters its chemical behavior and potential applications.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.gov Due to its small size and high electronegativity, fluorine can improve metabolic stability, increase membrane permeability, and augment the binding affinity of a molecule to its biological target. nih.govnih.govresearchgate.net The judicious placement of fluorine can influence the acidity (pKa) of nearby functional groups and alter the conformation of the molecule, which can be critical for its biological activity. researchgate.net

The nitro group (NO2) is a strong electron-withdrawing group that significantly impacts the electronic nature of the aromatic ring. researchgate.net This feature makes nitroarenes important precursors in organic synthesis. mdpi.com A key synthetic application of the nitro group is its facile reduction to an amine (NH2), which provides a reactive handle for further molecular elaboration, such as the formation of amides or sulfonamides. researchgate.net Furthermore, the nitro-aromatic scaffold itself is present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic properties. researchgate.netnih.govnih.gov The electronic effects of the nitro group can enhance interactions with biological targets and are crucial to the mechanism of action for several established drugs. researchgate.net

The combined presence of both fluorine and a nitro group on an arylpropanoic acid scaffold creates a molecule with unique characteristics. The two strong electron-withdrawing groups synergistically influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety, making the compound a highly functionalized and versatile intermediate for chemical synthesis.

Overview of Research Trajectories and Academic Interest in 3-(4-Fluoro-3-nitrophenyl)propanoic Acid and its Analogues

Academic and industrial interest in this compound is primarily focused on its utility as a scaffold for the development of novel, biologically active agents. Research trajectories involving this compound and its analogues are heavily concentrated in the field of medicinal chemistry, particularly in the discovery of new therapeutic candidates.

The functional groups of this compound—the carboxylic acid, the reducible nitro group, and the activated aromatic ring—allow for the systematic synthesis of chemical libraries. Researchers can modify these functional groups to produce a diverse range of derivatives, which are then screened for various biological activities.

Key areas of investigation for analogues and derivatives of this compound include:

Anticancer Research: Numerous studies focus on arylpropanoic acid derivatives as potential anticancer agents. nih.govktu.eduresearchgate.net For instance, research on β-nitro substituted carboxylic acid esters has identified compounds with significant cytotoxicity against human cancer cell lines, such as the A2780 ovarian cancer line. nih.gov The development of novel 3-arylpropanoic acid derivatives has also led to promising scaffolds for targeting specific cancer-related proteins like SIRT2 and EGFR. nih.gov

Antimicrobial Research: The development of agents to combat drug-resistant pathogens is a critical area of research. Derivatives of substituted arylpropanoic acids are being explored for their potential as antimicrobial agents. Studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have yielded compounds with potent, broad-spectrum activity against multidrug-resistant bacteria and fungi, including Candida auris. nih.gov Similarly, other research has demonstrated that introducing amino and nitro substituents to aromatic scaffolds can lead to significant antibacterial activity against pathogens like Staphylococcus aureus. nih.gov

Data Tables

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 160877-40-7 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Solid |

| Functional Groups | Carboxylic Acid, Nitro, Fluoro |

Comparison of this compound and Its Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)propanoic acid | C₉H₉FO₂ | 168.16 | 4-Fluoro | 86-91 sigmaaldrich.com |

| 3-(4-Nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | 4-Nitro | 168 stenutz.eu |

| This compound | C₉H₈FNO₄ | 213.16 | 4-Fluoro, 3-Nitro | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYARREWSFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 4 Fluoro 3 Nitrophenyl Propanoic Acid Analogues

Chemical Transformations of the Propanoic Acid Functionality

The propanoic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through standard carboxylic acid chemistry.

The carboxylic acid group of 3-(4-fluoro-3-nitrophenyl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved through acid-catalyzed reaction with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method. The reaction rate and yield are influenced by factors such as the structure of the alcohol, the reaction temperature, and the molar ratio of reactants. researchgate.net For instance, the conversion of propanoic acid to its corresponding ester generally increases with temperature and with a higher molar ratio of alcohol to acid. researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents or prior activation of the carboxylic acid is standard practice. Common methods include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride. researchgate.net Recent methodologies have also employed catalysts like titanium tetrafluoride (TiF₄) to facilitate direct amidation in high yields. researchgate.net

Below is a table of representative conditions for these transformations, based on studies of analogous propanoic acids.

| Transformation | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Esterification | Methanol (excess), H₂SO₄ (catalyst), Reflux | Methyl 3-(4-fluoro-3-nitrophenyl)propanoate | High |

| Esterification | 1-Propanol, H₂SO₄ (catalyst), 65°C | Propyl 3-(4-fluoro-3-nitrophenyl)propanoate | >90% researchgate.net |

| Amidation | Benzylamine, EDC, CH₂Cl₂ | N-Benzyl-3-(4-fluoro-3-nitrophenyl)propanamide | Good to High |

| Amidation | Aniline (B41778), TiF₄ (5-10 mol%), Toluene, Reflux | N-Phenyl-3-(4-fluoro-3-nitrophenyl)propanamide | >90% researchgate.net |

Beyond simple esters and amides, the carboxylic acid functionality can be transformed into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the acid to the highly reactive acid chloride . This intermediate is not typically isolated but is used in situ to react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Another important derivative is the acid hydrazide , formed by the reaction of an ester derivative (e.g., the methyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This hydrazide can then serve as a precursor for the synthesis of various heterocyclic compounds or be reacted with aldehydes and ketones to form hydrazones . nih.govnih.gov These reactions significantly expand the synthetic utility of the original propanoic acid scaffold.

Reactivity of the Fluoro-Nitrophenyl Aromatic Ring

The aromatic ring of this compound is highly influenced by its substituents. The fluorine atom and the nitro group dictate its reactivity towards both nucleophilic and electrophilic reagents.

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction.

Fluorine is an excellent leaving group in SₙAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com A wide variety of nucleophiles can displace the fluoride (B91410) ion, including alkoxides, phenoxides, thiolates, and amines. This reaction is a powerful tool for introducing diverse functional groups onto the aromatic ring. The rate of SₙAr is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group. nih.gov

The table below summarizes potential SₙAr reactions on analogues of this compound.

| Substrate Analogue | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Methyl-4-fluoro-3-nitrobenzoate | Benzylamine | DMSO, heat | 4-(Benzylamino)-3-nitro derivative chegg.com |

| 1-Fluoro-2-nitrobenzene | Sodium Methoxide (NaOMe) | Methanol (MeOH), heat | 1-Methoxy-2-nitro derivative |

| 1-Fluoro-2-nitrobenzene | Ammonia (NH₃) | Ethanol, heat | 2-Nitroaniline |

| 1-Fluoro-2-nitrobenzene | Sodium Thiophenoxide (NaSPh) | DMF, room temp. | 2-Nitrophenyl phenyl sulfide |

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. The aromatic ring is substituted with three groups, all of which are deactivating towards electrophilic attack.

Nitro Group (-NO₂): A powerful deactivating group and a meta-director.

Fluoro Group (-F): Deactivating due to its inductive effect but is an ortho-, para-director due to resonance.

Propanoic Acid Group (-CH₂CH₂COOH): A deactivating group and a meta-director.

The cumulative effect of these three deactivating groups significantly reduces the nucleophilicity of the benzene (B151609) ring, making it resistant to common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions under standard conditions. youtube.com Any potential electrophilic attack would be directed by the combined influence of the substituents. The powerful meta-directing influence of the nitro and propanoic acid groups, combined with the ortho-, para-directing nature of the fluorine, would lead to complex regiochemical outcomes if a reaction could be forced to occur under harsh conditions. The most likely, though still unfavorable, position for substitution would be ortho to the fluorine and meta to the nitro group (position 5).

The nitro group is readily reduced to a primary amine (-NH₂) functionality, a key transformation that dramatically alters the chemical properties of the aromatic ring and opens up new avenues for derivatization.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). This method is generally clean and efficient.

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).

Chemical Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄). nih.gov

The product of this reduction is 3-(3-amino-4-fluorophenyl)propanoic acid . The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally changes the ring's reactivity. The resulting aniline derivative is now activated towards electrophilic aromatic substitution and can undergo a variety of reactions characteristic of aromatic amines.

Subsequent reactions of the amine functionality include:

Diazotization: Reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt.

Sandmeyer and Related Reactions: The diazonium salt is a versatile intermediate that can be displaced by various nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) salt catalyst.

Amide/Sulfonamide Formation: The amine can react with acid chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively.

Oxidation Reactions of the Aromatic Nucleus

The oxidation of the aromatic nucleus in derivatives of this compound is a challenging transformation due to the electron-withdrawing nature of the fluoro and nitro substituents. These groups deactivate the ring towards electrophilic attack, which is a common mechanism for many aromatic oxidation reactions.

Research into the oxidation of fluoronitroaromatic compounds is often focused on the degradation of environmental pollutants or the synthesis of specialized chemicals. For instance, advanced oxidation processes (AOPs) utilizing ozone or hydroxyl radicals can lead to the breakdown of such aromatic rings, although these methods often result in a mixture of products and complete mineralization rather than the formation of a single, stable oxidized product. spartanwatertreatment.comnih.govspartanwatertreatment.com With strong oxidizing agents like potassium permanganate, the reaction with alkyl-substituted nitroaromatic compounds typically results in the oxidation of the alkyl side chain to a carboxylic acid, leaving the aromatic ring intact. masterorganicchemistry.comlibretexts.orgyoutube.com This is because the benzylic position is more susceptible to oxidation than the deactivated aromatic ring.

Direct oxidation of the aromatic nucleus of this compound to introduce hydroxyl groups or other oxygen-containing functionalities would likely require harsh reaction conditions or specialized reagents that can overcome the deactivating effects of the existing substituents. Peroxy acids are known to oxidize amines to nitro compounds, but their effectiveness in oxidizing highly deactivated aromatic rings is limited. britannica.comwikipedia.org The electron-withdrawing properties of the nitro and fluoro groups make the aromatic ring resistant to oxidative degradation. rsc.org

Intramolecular Cyclization and Rearrangement Studies Involving this compound Derivatives

The bifunctional nature of this compound, possessing both a reactive aromatic ring and a carboxylic acid side chain, makes it an interesting substrate for intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic scaffolds.

Cascade N-N Bond Forming Reactions leading to Indazole Scaffolds

While this compound itself is not the direct precursor for indazole synthesis via N-N bond formation, its derivatives, particularly those where the propanoic acid side chain is modified to contain a suitable nitrogen nucleophile, can be envisaged to undergo such transformations. The core principle involves the reduction of the nitro group to a nitroso or amino group, which can then react with another nitrogen-containing functional group in an intramolecular fashion.

Studies on related 3-amino-3-(2-nitroaryl)propanoic acids have demonstrated the feasibility of cascade N-N bond-forming reactions to produce indazole acetic acid scaffolds. nih.gov In these reactions, the amino group, positioned ortho to the nitro group, acts as the internal nucleophile. The reaction is typically mediated by a base and can proceed through a putative nitroso intermediate. nih.govrsc.org This type of reaction highlights a potential pathway for derivatives of this compound, should the appropriate nitrogen-containing functionality be introduced into the side chain.

Intramolecular SNAr-Based Cycloetherification Pathways

The presence of a fluorine atom ortho to a nitro group on the aromatic ring of this compound makes it a prime candidate for intramolecular nucleophilic aromatic substitution (SNAr) reactions. In this context, the carboxylate group of the propanoic acid side chain can act as an internal nucleophile, attacking the carbon atom bearing the fluorine and displacing it to form a cyclic ether. This type of reaction is a powerful tool for the synthesis of heterocyclic compounds.

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced. Base-mediated cyclization of related 3-(halonitrophenyl)propanoic acids can be expected to proceed through such a pathway, leading to the formation of chromanone or other benzofuran (B130515) derivatives. researchgate.netub.eduresearchgate.net The regioselectivity of the nucleophilic attack is directed by the activating effect of the nitro group, which is strongest at the ortho and para positions.

Influence of Fluoro and Nitro Substituents on Reaction Mechanisms

The fluoro and nitro substituents on the aromatic ring of this compound exert a profound influence on the mechanisms of its reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects on Reaction Pathways and Selectivity

The electronic effects of the fluoro and nitro groups are predominantly electron-withdrawing. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, while the fluorine atom is strongly electron-withdrawing through its inductive effect but can also exhibit a weak electron-donating resonance effect. libretexts.orgoxidationtech.com

In the context of electrophilic aromatic substitution, the combined effect of these two groups is a strong deactivation of the aromatic ring, making such reactions difficult. libretexts.org Conversely, for nucleophilic aromatic substitution (SNAr), these electron-withdrawing groups are highly activating. The nitro group, being in the meta position relative to the fluorine, strongly stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate in an intramolecular cyclization. This stabilization lowers the activation energy for the reaction and promotes the cyclization pathway.

The relative positions of the substituents are crucial. An ortho or para relationship between the leaving group (fluorine) and the activating group (nitro) is most effective for SNAr reactions. In this compound, the fluorine is ortho to the nitro group, providing strong activation for nucleophilic attack at the carbon bearing the fluorine.

Steric Effects on Molecular Conformation and Reactivity

Steric effects can play a significant role in the reactivity of this compound and its derivatives, particularly in intramolecular cyclization reactions. The conformation of the propanoic acid side chain is critical for the internal nucleophile (the carboxylate) to approach the aromatic ring at the correct angle for reaction.

In intramolecular reactions, the transition state geometry is a key factor. researchgate.netlibretexts.orgresearchgate.netacs.org For the SNAr-based cycloetherification, the propanoic acid side chain must adopt a conformation that allows the carboxylate to attack the C-F bond. The flexibility of the three-carbon chain provides some latitude, but unfavorable steric interactions in the transition state could hinder the reaction. The interplay between the electronic activation provided by the nitro group and any potential steric hindrance from the substituents and the side chain itself will ultimately dictate the efficiency and outcome of intramolecular cyclization reactions.

Advanced Structural Elucidation and Spectroscopic Characterization in Research on 3 4 Fluoro 3 Nitrophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR spectroscopic data for 3-(4-Fluoro-3-nitrophenyl)propanoic acid is crucial for the definitive assignment of its proton (¹H) and carbon (¹³C) environments. While specific experimental data for this exact compound is not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the propanoic acid chain, specifically the methylene (B1212753) groups adjacent to the aromatic ring and the carboxylic acid, would appear as complex multiplets due to spin-spin coupling. The aromatic region would display a characteristic pattern dictated by the fluorine and nitro substituents, with coupling constants providing information on the relative positions of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The aromatic carbons would show distinct chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

A hypothetical data table for the predicted NMR shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (singlet) | 170.0 - 180.0 |

| Methylene (-CH₂-COOH) | 2.6 - 2.8 (triplet) | 30.0 - 40.0 |

| Methylene (Ar-CH₂-) | 2.9 - 3.1 (triplet) | 30.0 - 40.0 |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | 115.0 - 150.0 |

| Aromatic C-F | - | 155.0 - 165.0 (doublet, J_CF) |

| Aromatic C-NO₂ | - | 145.0 - 155.0 |

| Aromatic C-C₃H₅O₂ | - | 130.0 - 140.0 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a fragment with m/z 45), the nitro group (m/z 46), and potentially cleavage of the propanoic acid side chain. Analysis of these fragment ions helps to piece together the structural puzzle of the parent molecule.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, N-O stretching vibrations from the nitro group, and C-F stretching from the fluorinated aromatic ring.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| N-O (Nitro group) | 1500 - 1550 and 1300 - 1350 |

| C-F (Aryl Fluoride) | 1100 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore is expected to result in strong absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the electronic nature of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

Computational Chemistry and Molecular Modeling Studies of 3 4 Fluoro 3 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide a foundational understanding of the electronic behavior of 3-(4-Fluoro-3-nitrophenyl)propanoic acid. These methods, rooted in quantum mechanics, can elucidate the distribution of electrons within the molecule and the energetics of potential chemical transformations.

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of a molecule. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

For this compound, the electron-withdrawing nature of the nitro (-NO2) and fluoro (-F) groups on the phenyl ring significantly influences the electronic distribution. These groups pull electron density away from the aromatic ring, which in turn affects the electron density of the propanoic acid side chain. A detailed MO analysis would likely show a lower energy HOMO and LUMO compared to unsubstituted phenylpropanoic acid, suggesting greater stability and a potential for different reactivity patterns. The electrostatic potential map would visualize the electron-rich areas, likely concentrated around the oxygen atoms of the nitro and carboxylic acid groups, and electron-deficient regions on the aromatic ring.

Reaction Pathway and Transition State Calculations

Computational methods can be employed to map out the potential energy surface for chemical reactions involving this compound. This involves calculating the energy of the molecule as its geometry changes along a reaction coordinate, allowing for the identification of transition states—the high-energy structures that connect reactants and products.

For instance, the esterification of the carboxylic acid group or a nucleophilic aromatic substitution reaction could be modeled. By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of such reactions can be predicted. These calculations are crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

A simulation of this compound, either in a solvent or in a condensed phase, would reveal the preferred conformations of the propanoic acid side chain relative to the substituted phenyl ring. It would also show how the molecule interacts with its environment. For example, in a polar solvent like water, the simulation would detail the formation of hydrogen bonds between the carboxylic acid group and water molecules. In a simulated biological environment, such as a protein binding pocket, MD could predict the binding mode and affinity of the molecule, highlighting key intermolecular interactions like hydrogen bonds, and electrostatic interactions.

Prediction of Molecular Descriptors and Their Significance in Chemical Research

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to cross cell membranes. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens.

For this compound, the TPSA is a key parameter in assessing its potential for oral bioavailability. A higher TPSA is generally associated with lower membrane permeability.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 83.2 Ų | This value suggests that the molecule may have moderate to good oral bioavailability based on commonly accepted guidelines. |

Theoretical Lipophilicity Parameters (e.g., LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Theoretical calculations can provide an estimate of LogP. A variety of computational methods exist for this purpose, each with its own strengths and limitations. The predicted LogP value for this compound indicates its relative affinity for lipid-like versus aqueous environments.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| XLogP3 | 1.9 | This value indicates a moderate level of lipophilicity, suggesting a balance between solubility in aqueous and lipid environments, which can be favorable for drug-like properties. |

Other Computed Molecular Descriptors for Chemical Space Exploration

The exploration of chemical space is fundamental in drug discovery and materials science, enabling the classification and selection of molecules with desirable properties. Computational methods provide a powerful means to navigate this vast space by calculating molecular descriptors that encode the structural and physicochemical characteristics of a compound. For this compound, a variety of descriptors have been calculated to position it within the broader chemical space and to predict its potential behavior in various chemical and biological systems.

These descriptors, summarized in the table below, offer a quantitative profile of the molecule. They range from basic constitutional descriptors, such as molecular weight and atom counts, to more complex descriptors related to topology, electronic distribution, and hydrophobicity. Such data is invaluable for researchers looking to identify molecules with specific property profiles, for example, in the design of new bioactive compounds or functional materials. The computed values for this compound provide a baseline for comparison with other compounds and for the development of predictive models.

Computed Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Exact Mass | 213.0437 u |

| logP (Octanol-Water Partition Coefficient) | 1.98 |

| Topological Polar Surface Area (TPSA) | 83.1 Ų |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 48.3 cm³ |

| Formal Charge | 0 |

| Number of Rings | 1 |

| Fraction Csp3 | 0.22 |

Structure-Reactivity Relationship (SAR) Studies through Computational Approaches

As of the latest literature surveys, no specific computational structure-reactivity relationship (SAR) studies have been published for this compound. SAR studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity or material properties. In the absence of dedicated studies for this compound, we can propose a theoretical framework for how its structural features might be investigated using computational approaches to establish such relationships.

A computational SAR study of this compound would likely focus on the interplay of its three key structural components: the propanoic acid side chain, the nitro group, and the fluorine atom, all attached to a central phenyl ring. The reactivity of the molecule is expected to be significantly influenced by the electronic effects of the substituents on the aromatic ring.

Computational methods such as Density Functional Theory (DFT) could be employed to calculate various electronic descriptors to quantify these effects. For instance, mapping the electrostatic potential (ESP) surface of the molecule would reveal the regions of high and low electron density, providing insights into potential sites for nucleophilic or electrophilic attack. The calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would further quantify the electron distribution across the molecule.

Furthermore, the reactivity of the propanoic acid side chain, particularly the acidity of the carboxylic proton and the susceptibility of the carbonyl carbon to nucleophilic attack, would be a key area of investigation. Computational calculations of the pKa value would provide a quantitative measure of the acidity and how it is modulated by the substituted phenyl ring.

To establish a predictive SAR model, a series of analogues of this compound could be computationally designed. This virtual library would systematically vary the substituents on the phenyl ring and the length or branching of the alkyl chain. For each analogue, a set of molecular descriptors (electronic, steric, and hydrophobic) would be calculated. These descriptors would then be correlated with a computed reactivity parameter, such as the energy of the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons, respectively.

The following table outlines a hypothetical set of analogues and the key descriptors that would be computed in a preliminary SAR study.

Hypothetical Analogues and Key Descriptors for a Computational SAR Study

| Compound Name | Modification from Parent Compound | Key Computed Descriptors to Analyze |

|---|---|---|

| 3-(4-Fluoro-3-aminophenyl)propanoic acid | Nitro group replaced by an amino group | HOMO/LUMO energies, ESP map, pKa |

| 3-(4-Chloro-3-nitrophenyl)propanoic acid | Fluorine atom replaced by a chlorine atom | Inductive vs. mesomeric effects, atomic charges |

| 4-(4-Fluoro-3-nitrophenyl)butanoic acid | Propanoic acid chain extended to butanoic acid | Steric hindrance, flexibility (rotatable bonds) |

By analyzing the trends in these descriptors across the series of analogues, a quantitative structure-reactivity relationship (QSRR) could be developed. Such a model would be invaluable for predicting the reactivity of novel, yet-to-be-synthesized derivatives and for guiding the design of molecules with tailored chemical properties.

Research Applications and Derivatization of 3 4 Fluoro 3 Nitrophenyl Propanoic Acid in Diverse Scientific Fields

Applications in Organic Synthesis as a Versatile Building Block

The molecular architecture of 3-(4-fluoro-3-nitrophenyl)propanoic acid, featuring a reactive carboxylic acid, an electron-withdrawing nitro group, and a fluorine atom, makes it a highly useful precursor in organic synthesis. These functional groups can be selectively transformed to introduce new functionalities and construct complex molecular frameworks. The carboxylic acid can be readily converted into esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which is a key step in many synthetic pathways, or it can act as a directing group in aromatic substitutions. The fluorine atom can influence the electronic properties of the molecule and participate in specific coupling reactions.

Precursors for Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles. A key transformation is the reduction of the nitro group to an amino group, yielding 3-(3-amino-4-fluorophenyl)propanoic acid. This intermediate can then undergo intramolecular cyclization reactions to form heterocyclic rings.

For example, reductive cyclization of the corresponding amino acid can lead to the formation of dihydroquinolinone derivatives. The specific reaction conditions can be tailored to favor the formation of different heterocyclic systems. The presence of the fluorine atom can also influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic compounds.

The general strategy for the synthesis of quinoline (B57606) derivatives from 3-(aminophenyl)propanoic acid precursors involves an intramolecular cyclization, often promoted by an acid catalyst or dehydrating agent. While specific examples for the subject compound are not extensively documented in peer-reviewed literature, the following table illustrates plausible synthetic routes to heterocyclic compounds based on established chemical principles for analogous structures.

| Precursor | Reaction | Product Heterocycle |

| 3-(3-Amino-4-fluorophenyl)propanoic acid | Intramolecular amide formation | 7-Fluoro-3,4-dihydroquinolin-2(1H)-one |

| 3-(3-Amino-4-fluorophenyl)propanoic acid | Pictet-Spengler reaction with an aldehyde | Tetrahydro-β-carboline derivative |

| This compound | Reductive cyclization with a reducing agent (e.g., Fe/HCl) | 7-Fluoro-3,4-dihydroquinolin-2(1H)-one |

Intermediates in the Synthesis of Complex Organic Molecules (e.g., 2-oxopiperazine guanidine (B92328) analogues)

The structural motifs present in this compound make it a potential intermediate in the synthesis of more complex organic molecules, including those with pharmaceutical relevance. Although direct evidence for its use in synthesizing 2-oxopiperazine guanidine analogues is not prominent in the literature, its functional groups are amenable to the transformations required for constructing such scaffolds.

The synthesis of 2-oxopiperazine cores often involves the cyclization of diamine precursors. The this compound could be elaborated into a suitable diamine. For instance, the carboxylic acid could be converted to an amide, and the nitro group reduced to an amine. Subsequent chemical manipulations could lead to a diamine that, upon cyclization, would form a 2-oxopiperazine ring.

The guanidine functionality is typically introduced by reacting an amine with a guanidinylating agent. The amino group derived from the reduction of the nitro group on the phenyl ring of the 2-oxopiperazine intermediate would be the target for this reaction. The fluorine substituent would remain on the aromatic ring, potentially influencing the biological activity and pharmacokinetic properties of the final guanidine analogue.

Role in Peptide Synthesis and the Development of Novel Amino Acid Analogues

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. This compound can be envisioned as a precursor to a novel fluorinated and nitrated analogue of phenylalanine. The synthesis of such an amino acid would involve the introduction of an amino group at the α-position of the propanoic acid side chain.

Once synthesized, this fluoronitrophenylalanine analogue could be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The fluorine atom can introduce favorable properties such as increased metabolic stability and altered binding affinity, while the nitro group could serve as a handle for further chemical modification or as a photo-labile group in certain applications.

The presence of the 4-fluoro-3-nitrophenyl side chain could influence the conformation and biological activity of the resulting peptides. Research on peptides containing fluorinated phenylalanines has shown that these modifications can significantly impact their therapeutic potential.

Advanced Materials Science Applications of Derivatives

Derivatives of this compound hold promise for applications in materials science due to the unique electronic properties conferred by the fluoro and nitro substituents. These groups can influence the polymerizability of monomers and the optical and electronic properties of the resulting materials.

Development of Polymer Precursors with Tunable Properties

The functional groups of this compound allow for its conversion into various monomers suitable for polymerization. For example, the carboxylic acid can be transformed into an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization. Alternatively, the reduction of the nitro group to an amine, followed by reaction with a dianhydride, could yield polyimides.

Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and optical transparency. The incorporation of the 4-fluoro-3-nitrophenyl moiety into a polymer backbone could lead to materials with tailored properties for applications in microelectronics and flexible displays. The nitro group could also be used to crosslink the polymer chains, enhancing their mechanical and thermal properties.

The following table outlines potential polymer types that could be synthesized from derivatives of this compound and their potential properties.

| Monomer Derivative | Polymerization Method | Polymer Type | Potential Properties |

| 3-(4-Fluoro-3-nitrophenyl)propyl acrylate | Free-radical polymerization | Polyacrylate | Tunable refractive index, thermal stability |

| 3-(3-Amino-4-fluorophenyl)propanoic acid with a dianhydride | Polycondensation | Polyimide | High thermal stability, low dielectric constant, optical clarity |

| 3-(3-Amino-4-fluorophenyl)propanoic acid | Oxidative polymerization | Polyaniline derivative | Electrical conductivity, electrochromism |

Components for π-Conjugated Systems and Optoelectronic Materials

The aromatic nature of this compound and its derivatives makes them interesting candidates for the construction of π-conjugated systems. These systems are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons and give rise to unique optical and electronic properties.

Derivatives of this compound, particularly those where the nitro group is reduced to an amine, can be used to synthesize conjugated polymers like polyanilines. The electronic properties of these polymers can be tuned by the substituents on the phenyl ring. The electron-withdrawing nature of the fluorine atom and the potential for charge transfer interactions involving the amino and nitro groups can lead to materials with interesting photophysical properties.

Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tailor the molecular structure of the building blocks allows for the fine-tuning of the material's energy levels and charge transport characteristics, which are crucial for the performance of optoelectronic devices.

Radiochemistry and Development of Radiolabeling Strategies

The integration of fluorine-containing compounds in radiochemistry, particularly for PET imaging, is a field of continuous development. The presence of a fluorine atom in this compound makes it a theoretical candidate for such applications.

Synthesis of Fluorine-18 Labeled Tracers for Positron Emission Tomography (PET) Research

Fluorine-18 (¹⁸F) is a widely utilized radionuclide for PET imaging due to its favorable physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. frontiersin.org The synthesis of ¹⁸F-labeled PET tracers often involves the incorporation of the ¹⁸F isotope into a precursor molecule. While the 4-fluoro-3-nitrophenyl moiety of this compound presents a potential site for radiofluorination, a review of the scientific literature did not yield specific examples of this compound being directly used as a precursor for the synthesis of ¹⁸F-labeled PET tracers. The research in this area tends to focus on established precursors and methodologies that have been optimized for clinical and preclinical applications. nih.gov

Nucleophilic aromatic substitution (SɴAr) is a common method for introducing [¹⁸F]fluoride into aromatic rings. nih.gov This reaction is generally facilitated by the presence of electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nih.gov In the case of this compound, the nitro group is ortho to the fluorine atom, which could theoretically activate the ring for nucleophilic substitution. However, the development of novel PET tracers is a complex process, and the suitability of a precursor depends on various factors including synthetic accessibility, labeling efficiency, and the in vivo behavior of the final radiolabeled molecule.

Isotopic Exchange Methodologies for Radiolabeling

Isotopic exchange is a radiolabeling technique where an atom in a molecule is replaced by one of its isotopes. In the context of ¹⁸F radiochemistry, this typically involves the exchange of a stable ¹⁹F atom with a radioactive ¹⁸F atom. This method can be advantageous due to its simplicity and the fact that the precursor and the final product are chemically identical, which can simplify purification processes. umich.edu

While isotopic exchange is a recognized strategy for ¹⁸F-labeling, its application is dependent on the specific chemical structure and reactivity of the substrate. researchgate.net The scientific literature reviewed did not provide specific instances of this compound or its direct derivatives being utilized in isotopic exchange methodologies for radiolabeling. Research in this area often focuses on molecules where the fluorine atom is in an environment that facilitates the exchange process, and the development of new precursors for this method is an ongoing area of investigation.

Precursors and Scaffolds for Research in Medically Relevant Compounds

The structural framework of this compound provides a versatile starting point for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Intermediates for the Synthesis of Anti-Inflammatory Agents (e.g., Flurbiprofen)

Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid. The synthesis of Flurbiprofen can involve several synthetic pathways, and intermediates derived from phenylpropanoic acid structures are crucial.

A documented synthetic route for Flurbiprofen utilizes an intermediate that can be derived from a compound closely related to this compound. Specifically, a patent describes a process where 2-(3-fluoro-4-nitrophenyl)propionic acid is first synthesized. This compound then undergoes hydrogenation to convert the nitro group into an amino group, yielding 2-(4-amino-3-fluorophenyl)propionic acid. This amino derivative is a key intermediate which is then further reacted to form the biphenyl (B1667301) structure of Flurbiprofen. This demonstrates the utility of the fluoro-nitrophenyl propanoic acid scaffold in the synthesis of established anti-inflammatory drugs.

Scaffolds for Galectin-1 Inhibitor Research

Galectins are a family of proteins that bind to β-galactoside sugars and are involved in various biological processes, including inflammation and cancer progression. Galectin-1, in particular, has been identified as a therapeutic target. The development of inhibitors for galectin-1 is an active area of research, with a focus on both carbohydrate-based and non-carbohydrate-based molecules. researchgate.net

The phenylpropanoic acid scaffold is a common structural motif in medicinal chemistry. humanjournals.comorientjchem.org However, a review of the available literature did not reveal specific studies where this compound was used as a direct scaffold for the design and synthesis of galectin-1 inhibitors. Research in this field is diverse, exploring a wide range of chemical structures to achieve potent and selective inhibition of galectin-1. rsc.org

Precursors for Tyrosine Kinase Inhibitors and Dopamine (B1211576) Synthesis Modulators

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer. Consequently, tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs. The design of novel TKIs often involves the exploration of various molecular scaffolds that can effectively bind to the kinase domain of these enzymes. While arylpropionic acid derivatives have been investigated for a range of pharmacological activities, orientjchem.org there is no specific mention in the reviewed literature of this compound being used as a precursor for the synthesis of tyrosine kinase inhibitors.

Similarly, dopamine is a crucial neurotransmitter, and modulators of its synthesis can have significant therapeutic effects in neurological and psychiatric disorders. The synthesis of dopamine in the brain starts from the amino acid tyrosine. While various compounds can influence this pathway, the current body of scientific literature does not indicate that this compound has been specifically investigated or utilized as a precursor for dopamine synthesis modulators.

Future Perspectives and Emerging Interdisciplinary Research Directions for 3 4 Fluoro 3 Nitrophenyl Propanoic Acid

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The synthesis and derivatization of 3-(4-Fluoro-3-nitrophenyl)propanoic acid are poised for significant advancements through the adoption of sustainable and green chemistry principles. paperpublications.orgmdpi.com Traditional synthetic routes for nitroaromatic compounds often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. beilstein-journals.org Future research will likely focus on developing more environmentally benign methodologies.

Key areas of exploration will include the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace volatile organic compounds. ejcmpr.comresearchgate.net The development of catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be crucial for improving reaction efficiency and reducing waste. paperpublications.org Furthermore, flow chemistry presents a promising avenue for the continuous and safer production of this compound and its derivatives, offering enhanced control over reaction parameters and minimizing the risks associated with handling potentially energetic nitro compounds. beilstein-journals.org The principles of atom economy will also be a central theme, with a focus on designing synthetic pathways that maximize the incorporation of all starting materials into the final product. researchgate.net

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Alternative Solvents | Utilization of water, ionic liquids, or supercritical CO2 as reaction media. | Reduced use of volatile organic compounds (VOCs), lower toxicity, and easier product separation. |

| Catalysis | Development of reusable solid acid catalysts or biocatalysts for nitration and other functional group transformations. | Increased reaction efficiency, reduced waste generation, and milder reaction conditions. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, better heat and mass transfer, higher yields, and easier scalability. |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. | Reduced waste, lower cost of raw materials, and increased overall efficiency. |

| Energy Efficiency | Use of microwave or ultrasonic irradiation to accelerate reactions. | Shorter reaction times and reduced energy consumption compared to conventional heating. |

Exploration of Novel Reaction Mechanisms and Unprecedented Reactivity Patterns

The unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring of this compound offers fertile ground for the exploration of novel reaction mechanisms and unprecedented reactivity patterns. The interplay between the electron-withdrawing nitro group and the halogen substituent can lead to interesting and potentially useful chemical transformations.

Future investigations may uncover novel intramolecular cyclization reactions, driven by the proximity of the propanoic acid side chain to the activated aromatic ring. The fluorine atom, while generally considered a stable substituent, could participate in unique nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group itself is a versatile functional handle that can be reduced to an amino group, which then opens up a plethora of further derivatization possibilities, including the synthesis of novel heterocyclic systems. indiamart.com The potential for selective functionalization at the positions ortho and meta to the existing substituents also warrants further investigation, potentially leading to the discovery of new directing group effects.

| Functional Group | Potential Novel Reactivity | Possible Synthetic Outcomes |

| Nitro Group | Asymmetric reduction to chiral amines. | Enantiomerically pure building blocks for pharmaceuticals. |

| Fluorine Atom | Participation in novel nucleophilic aromatic substitution reactions. | Access to a wider range of substituted phenylpropanoic acid derivatives. |

| Carboxylic Acid | Intramolecular cyclization reactions with the activated phenyl ring. | Synthesis of novel heterocyclic scaffolds. |

| Aromatic Ring | Selective C-H functionalization at positions activated by the existing substituents. | Development of new methods for late-stage functionalization. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel derivatives of this compound. iajesm.inmdpi.com These computational tools can accelerate the identification of new compounds with desired properties, optimize reaction conditions, and even predict synthetic routes. researchgate.netnih.gov

| AI/ML Application | Role in Research on this compound | Expected Impact |

| Reaction Outcome Prediction | Predicting the products and yields of reactions involving the title compound. rsc.org | Reduced experimental effort and faster optimization of reaction conditions. |

| De Novo Molecular Design | Generating novel derivatives with desired properties (e.g., biological activity, material characteristics). | Accelerated discovery of new lead compounds and functional materials. |

| Retrosynthesis Planning | Proposing efficient and feasible synthetic routes to target derivatives. | Streamlined synthesis of novel compounds. |

| Property Prediction | Predicting physicochemical and biological properties of virtual derivatives. | Prioritization of synthetic targets with a higher probability of success. |

Expanding Interdisciplinary Applications in Materials Science, Bio-Organic Chemistry, and Chemical Biology

The versatile chemical structure of this compound makes it a promising candidate for a wide range of interdisciplinary applications, spanning materials science, bio-organic chemistry, and chemical biology.

In materials science , the nitroaromatic moiety can be exploited for the development of novel polymers and materials. For example, polymers incorporating this compound could exhibit interesting optical or electronic properties, potentially finding use as sensors for nitroaromatic explosives. mdpi.comnih.gov The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties. nih.gov

In bio-organic chemistry , derivatives of this compound could be designed as probes to study biological processes. The fluorinated and nitrated phenyl ring can serve as a unique label for NMR spectroscopy or as a photo-crosslinking agent. The compound could also serve as a scaffold for the synthesis of biologically active molecules, with the substituents influencing their binding to specific biological targets. nih.govnih.gov

In chemical biology , this compound and its derivatives could be utilized to develop chemical tools to investigate enzyme mechanisms or cellular pathways. For instance, ester derivatives could be used as substrates for hydrolases, with the release of the nitrophenolate ion providing a colorimetric readout of enzyme activity. nih.gov The introduction of fluorine can enhance the metabolic stability and binding affinity of bioactive molecules, making fluorinated compounds like this attractive for the development of new therapeutic agents. nih.gov

| Interdisciplinary Field | Potential Application of this compound and its Derivatives | Research Focus |

| Materials Science | Monomer for specialty polymers with unique optical or electronic properties. | Development of sensors, photoresponsive materials, and functional coatings. acs.orgresearchgate.net |

| Bio-organic Chemistry | Scaffold for the synthesis of enzyme inhibitors or receptor ligands. | Design of new therapeutic agents and molecular probes for studying biological systems. mdpi.com |

| Chemical Biology | Development of chemical probes for studying enzyme activity and cellular processes. | Elucidation of biological pathways and identification of new drug targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.